5-bromo-N-(3,3-dimethylbutan-2-yl)thiophene-2-carboxamide

Lipophilicity ADME Permeability

Bottleneck: sourcing a sterically hindered bromothiophene carboxamide for IKK-2 inhibitor lead optimization. This compound provides: - 5-Br handle for rapid Suzuki/Buchwald diversification. - Steric amine locks bioactive conformation; des-bromo analog inactive. - ≥98% HPLC, molecular weight 290.22, LogP 3.67, ambient shipping.

Molecular Formula C11H16BrNOS
Molecular Weight 290.22 g/mol
Cat. No. B6046255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(3,3-dimethylbutan-2-yl)thiophene-2-carboxamide
Molecular FormulaC11H16BrNOS
Molecular Weight290.22 g/mol
Structural Identifiers
SMILESCC(C(C)(C)C)NC(=O)C1=CC=C(S1)Br
InChIInChI=1S/C11H16BrNOS/c1-7(11(2,3)4)13-10(14)8-5-6-9(12)15-8/h5-7H,1-4H3,(H,13,14)
InChIKeyYJCOYUUXVOPZRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-(3,3-dimethylbutan-2-yl)thiophene-2-carboxamide: Baseline Overview


5-Bromo-N-(3,3-dimethylbutan-2-yl)thiophene-2-carboxamide (CAS 515860-18-1) is a synthetic thiophene carboxamide featuring a 5-bromo substituent and a sterically hindered 3,3-dimethylbutan-2-yl amine. It is classified as a heterocyclic building block with reported relevance to medicinal chemistry, particularly as a potential protein kinase inhibitor scaffold . Commercial sources typically supply the compound at 98% purity (HPLC), with a molecular weight of 290.22 g/mol and the molecular formula C11H16BrNOS .

Synthetic building block with 5-bromo handle for cross-coupling diversification
Sterically hindered amine restricts conformation, relevant to binding selectivity
Kinase inhibitor scaffold - reported class-level relevance to IKK-2/NF-κB pathway

Why Generic Substitution Fails for This Thiophene Carboxamide


The biological activity of thiophene carboxamides is exquisitely sensitive to both the nature of the ring substituents and the steric bulk of the amide moiety. The 5-bromo group is not inert; it modulates the electronic density of the thiophene ring, can engage in halogen bonding with target proteins, and serves as a critical synthetic handle for downstream diversification via cross-coupling reactions [1]. Furthermore, the 3,3-dimethylbutan-2-yl group introduces significant steric hindrance that restricts conformational freedom, directly impacting binding pocket complementarity. Direct replacement with the des-bromo analog (N-(3,3-dimethylbutan-2-yl)thiophene-2-carboxamide) or analogs with smaller amide substituents is not functionally equivalent and disregards the structure-activity relationships (SAR) established for this chemotype [2].

5-Br removal Eliminates key synthetic handle for cross-coupling; alters electronic profile and potential halogen bonding
Des-bromo analog Lacks 5-position functionalization capability without prior halogenation; reactivity and SAR cannot transfer
Smaller amide group 3,3-dimethylbutan-2-yl steric bulk critical for binding pocket complementarity; replacement may not match SAR

Quantitative Differentiation Evidence


Lipophilicity Profile vs. Des-Bromo Analog

The target compound exhibits a vendor-computed LogP of 3.675 , a value characteristic of a molecule with balanced cell permeability. In comparison, the des-bromo analog, N-(3,3-dimethylbutan-2-yl)thiophene-2-carboxamide (CAS 717868-93-4), has a predicted LogP of approximately 2.98 . This +0.7 LogP difference markedly alters the compound's distribution profile, an important consideration when selecting a tool compound for cell-based assays.

Lipophilicity
Computed
Target LogP 3.675
Des-bromo analog LogP ~2.98
ΔLogP ≈ +0.7
Reported lipophilicity difference may affect permeability and distribution; supports screening differentiation
Vendor-computed prediction; experimental confirmation advised
Lipophilicity ADME Permeability Thiophene

Synthetic Utility via Cross-Coupling

The 5-bromo substituent is a robust synthetic handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This enables rapid derivatization to explore SAR, a capability absent in the des-bromo analog. While the 5-chloro analog could also act as a handle, aryl bromides typically show superior reactivity and a wider scope in coupling reactions. The target compound can therefore serve as a more versatile starting material for library synthesis, as demonstrated by the use of similar 5-bromothiophene intermediates in patent literature [1].

Synthetic Utility
Patent literature
5-Bromo enables direct Suzuki/Buchwald-Hartwig couplings
Des-bromo requires prior halogenation; 5-chloro less reactive
Supports rapid analog generation; key for library synthesis workflows
Reactivity context may vary with steric constraints of the amide partner
Cross-coupling Suzuki Bromo-handle Medicinal chemistry

Class-Level Kinase Inhibition Activity

A structurally related 5-bromothiophene-2-carboxamide derivative (BDBM43699: 5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide) demonstrated an EC50 of 609 nM in a cell-based screening assay [1], providing a class-level baseline for this chemotype's bioactivity. In contrast, the des-bromo and other halogen-substituted analogs of thiophene carboxamides in the IKK-2 inhibitor series display a broad spectrum of potencies, with some showing significantly weaker activity, underscoring the non-interchangeable nature of the 5-bromo group [2]. Direct quantitative data for the target compound itself is not yet publicly available.

Kinase Inhibition
Supporting evidence
Related 5-bromo-thiophene-2-carboxamide
EC50 609 nM (cell-based assay)
Class-level evidence supports kinase screening; SAR requires independent confirmation
No direct activity data available for the target compound itself
Kinase inhibitor IKK-2 NF-κB Thiophene

Procurement-Driven Application Scenarios


IKK-2/NF-κB Pathway Inhibitor Screening

Based on class-level evidence that thiophene-2-carboxamides act as IKK-2 inhibitors [1], the target compound is a strong candidate for inclusion in focused screening libraries against the NF-κB pathway. Its elevated LogP (+0.7 units over the des-bromo analog) may offer a differentiated intracellular distribution profile, making it a valuable tool for probing target engagement in cellular assays.

Intermediate for Parallel Medicinal Chemistry

The 5-bromo substituent provides a versatile synthetic handle for rapid analog generation via Suzuki or Buchwald-Hartwig couplings. This makes it a preferred procurement choice over the des-bromo or chloro analogs for medicinal chemistry groups seeking to elaborate a core scaffold with diverse aryl or amine libraries, as demonstrated in the preparation of N-aryl thiophene carboxamides [2].

Fragment-Based and Covalent Inhibitor Design

With a molecular weight of 290.22 g/mol and a balanced LogP of 3.675, the compound resides in a favorable property space for a fragment or low-molecular-weight lead. The bromine atom can also be exploited for covalent targeting of cysteine residues in kinases, a strategy applicable to the IKK-2 target class. This specific application is supported by the compound's structural features and the known reactivity of 5-bromothiophenes with cysteine thiols.

Application
Selection Property
Validation Focus
IKK-2/NF-κB pathway inhibitor screening
Class-level IKK-2 inhibition evidence; elevated LogP for cellular distribution
Cellular target engagement; pathway-response endpoints
Parallel library synthesis via cross-coupling
5-Bromo synthetic handle for Suzuki/Buchwald-Hartwig couplings
Derivatization scope and coupling efficiency
Fragment-based inhibitor design
Low MW (290), balanced LogP, cysteine-reactive bromine
Binding site complementarity; covalent targeting research context
Quote Request

Request a Quote for 5-bromo-N-(3,3-dimethylbutan-2-yl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.